molecular formula C8H14O4 B124295 (4S)-5-Acetyloxy-4-methylpentanoic acid CAS No. 1346617-41-1

(4S)-5-Acetyloxy-4-methylpentanoic acid

Cat. No. B124295
CAS RN: 1346617-41-1
M. Wt: 174.19 g/mol
InChI Key: OCLVCORVKBNFRN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-5-Acetyloxy-4-methylpentanoic acid, or (4S)-AMPA, is an important organic compound that is widely used in scientific research. It is a key component of the glutamate receptor, which is a major neurotransmitter receptor found in the brain. In addition to its role in the glutamate receptor, (4S)-AMPA is also used in the synthesis of various other compounds.

Scientific Research Applications

Advanced Catalysis

(S)-Ibuprofen: has been explored as a chiral ligand in asymmetric catalysis. Its stereochemistry allows it to interact selectively with metal centers, enabling enantioselective transformations. Researchers have employed it in asymmetric hydrogenation, cross-coupling reactions, and other catalytic processes .

Drug Delivery

As a nonsteroidal anti-inflammatory drug (NSAID), (S)-Ibuprofen possesses anti-inflammatory, analgesic, and antipyretic properties. Scientists have harnessed these attributes for targeted drug delivery. By incorporating it into nanoparticles or liposomes, they enhance drug stability and control release kinetics. This approach improves therapeutic efficacy while minimizing side effects .

Biomedical Applications

In the biomedical realm, (S)-Ibuprofen plays a crucial role. It is used to manage pain, inflammation, and fever. Additionally, its antiplatelet effects contribute to cardiovascular health. Researchers continue to explore its potential in wound healing, tissue engineering, and drug-eluting implants .

Environmental Remediation Applications

The adsorption properties of (S)-Ibuprofen make it valuable for environmental remediation. It can remove heavy metals, organic pollutants, and dyes from contaminated water. Researchers have developed functionalized silica nanoparticles incorporating (S)-Ibuprofen for efficient pollutant removal .

Wastewater Treatment

In wastewater treatment, (S)-Ibuprofen -functionalized materials act as adsorbents. They selectively capture organic contaminants, pharmaceutical residues, and endocrine disruptors. The modified silica surfaces enhance adsorption capacity, making them effective for water purification .

Corrosion Inhibition

While not directly related to (S)-Ibuprofen , it’s worth noting that chitosan (a derivative of chitin) has shown excellent corrosion inhibition properties for mild steel in acidic environments. Chitosan-based coatings protect metal surfaces from corrosion, contributing to sustainable materials protection .

These applications highlight the versatility and impact of (S)-Ibuprofen in scientific research. Researchers continue to explore novel uses, emphasizing the importance of surface modification and tailored functionalization for optimizing its properties . If you need further details or additional applications, feel free to ask!

properties

IUPAC Name

(4S)-5-acetyloxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(3-4-8(10)11)5-12-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLVCORVKBNFRN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Acetoxy-4-methylpentanoic Acid

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